Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a chemical compound with a complex structure that includes a chloro-substituted methoxyphenyl group and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring and subsequent functionalization. One common method involves the reaction of 2-chloro-3-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a range of substituted isoxazole derivatives.
Scientific Research Applications
Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and chloro-substituted methoxyphenyl group may play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives with varying substituents on the phenyl ring or the isoxazole ring. Examples include:
- Methyl 3-(2-bromo-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate
- Methyl 3-(2-chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H12ClNO4 |
---|---|
Molecular Weight |
281.69 g/mol |
IUPAC Name |
methyl 3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12ClNO4/c1-7-10(13(16)18-3)12(15-19-7)8-5-4-6-9(17-2)11(8)14/h4-6H,1-3H3 |
InChI Key |
IBPWSVZYZZVHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)OC |
Origin of Product |
United States |
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